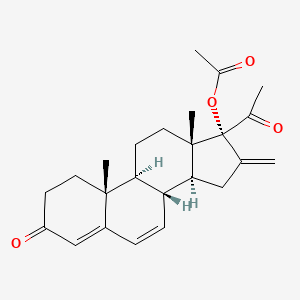

Superlutin

Description

Structure

3D Structure

Properties

CAS No. |

805-84-5 |

|---|---|

Molecular Formula |

C24H30O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H30O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h6-7,13,19-21H,1,8-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1 |

InChI Key |

UXRDAJMOOGEIAQ-CKOZHMEPSA-N |

SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C |

Isomeric SMILES |

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)OC(=O)C |

Canonical SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C |

Synonyms |

methenmadinone acetate methylene-dehydroacetoxy-progesterone methylenedehydroacetoxyprogesterone methylenedehydroacetoxyprogesterone, (9beta,10alpha)-isomer Superlutin |

Origin of Product |

United States |

Foundational & Exploratory

The Antioxidant Properties of Lutein in Retinal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutein is a xanthophyll carotenoid that is indispensable to human health but cannot be synthesized by the body; it must be obtained through dietary sources such as dark green leafy vegetables and egg yolks.[1][2][3] Within the human eye, lutein and its isomer zeaxanthin are highly concentrated in the macular region of the retina, where they are collectively known as macular pigment.[1][4] The retina, a metabolically active tissue, is particularly vulnerable to oxidative stress due to its high oxygen consumption and exposure to light.[5] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in several retinal diseases, most notably Age-Related Macular Degeneration (AMD).[6][7][8]

This technical guide provides an in-depth examination of the antioxidant properties of lutein in retinal cells. It details the dual mechanisms of action—direct ROS scavenging and indirect antioxidant effects via the activation of key signaling pathways—and presents quantitative data from pivotal studies. Furthermore, this document outlines the detailed experimental protocols used to investigate these properties and provides visual representations of the underlying molecular pathways and experimental workflows.

Mechanisms of Lutein's Antioxidant Action in Retinal Cells

Lutein protects retinal cells from oxidative damage through two primary mechanisms:

-

Direct Antioxidant Activity: As a potent antioxidant, lutein can directly neutralize harmful ROS. Its structure, featuring a long chain of conjugated double bonds, allows it to efficiently quench singlet oxygen and scavenge free radicals like superoxide and hydroxyl radicals.[1][9][10] This direct scavenging activity helps prevent lipid peroxidation in the photoreceptor outer segment membranes, which are rich in polyunsaturated fatty acids and thus highly susceptible to oxidative attack.[5][11]

-

Blue Light Filtration: Lutein absorbs high-energy blue light, the most phototoxic component of the visible light spectrum that reaches the retina.[12][[“]][14] By filtering a significant portion of this harmful light, lutein reduces the photochemical generation of ROS in the first place, thereby decreasing the overall oxidative load on retinal cells.[4][10][11] Epidemiological evidence suggests lutein may reduce blue light intensity at the retina by 40%–90%.[11]

-

Indirect Antioxidant Activity via Gene Regulation: Beyond its direct scavenging capabilities, lutein modulates cellular defense mechanisms by activating critical signaling pathways. The most well-documented of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][15][16] Lutein has been shown to promote the translocation of Nrf2 to the nucleus, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[7][15][17] This enhances the cell's intrinsic antioxidant capacity.

Quantitative Data on Lutein's Efficacy

The protective effects of lutein have been quantified in numerous in vitro studies using human retinal pigment epithelial (RPE) cells, such as the ARPE-19 cell line, a cornerstone model for studying retinal diseases.

Table 1: Lutein Uptake and Nrf2 Pathway Activation in ARPE-19 Cells

| Parameter | Lutein Concentration (Medium) | Duration | Result | Source |

| Cellular Lutein Accumulation | 1 µM | 3 days | 805 ng/mg protein (~14 µM) | [12] |

| 10 µM | 3 days | 2233 ng/mg protein (~39 µM) | [12] | |

| 10 µM | 24 hours | 62 µM ± 14 µM | [7][15] | |

| Nrf2 Nuclear Translocation | 10 µM | 4 hours | 1.5 ± 0.4-fold increase vs. control | [7][15] |

| NQO1 mRNA Expression | 10 µM | 24 hours | 1.7 ± 0.1-fold increase | [7][15] |

| GCLm mRNA Expression | 10 µM | 24 hours | 1.4 ± 0.1-fold increase | [7][15] |

| HO-1 mRNA Expression | 10 µM | 24 hours | 1.8 ± 0.3-fold increase | [7][15] |

| NQO1 Enzyme Activity | 10 µM | 24 hours | 1.2 ± 0.1-fold increase | [7][15] |

Table 2: Protective Effects of Lutein Against Oxidative Stress in Retinal Cells

| Cell Type | Stressor | Lutein Pretreatment | Outcome | Source |

| ARPE-19 | Blue light (with A2E) | 10 µM | Attenuated photooxidation-induced inactivation of the proteasome. | [12][18] |

| Blue light (with A2E) | 10 µM | Attenuated ~20-fold increase in IL-8 expression. | [12] | |

| ARPE-19 | H₂O₂ (800 µM) | 5, 10, 15 µM | Prevented reduction in cell viability in a dose-dependent manner. | [2] |

| H₂O₂ (800 µM) | 5, 10, 15 µM | Reversed G2/M phase cell cycle arrest. | [2] | |

| rMC-1 (Müller cells) | CoCl₂ (300 µM, hypoxia) | 10 µM & 20 µM | Significantly higher cell viability vs. vehicle. | [19] |

| Rat Photoreceptors | Paraquat / H₂O₂ | Not specified | Reduced apoptosis and preserved mitochondrial potential. | [9] |

| SH-SY5Y (neuronal) | Glutamate (1 mM & 5 mM) | 10 ng/µL | Significantly reduced ROS generation at 10, 20, and 30 min. | [20] |

Visualization of Pathways and Protocols

Signaling and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental procedures discussed in this guide.

Caption: Lutein-mediated activation of the Nrf2 antioxidant pathway.

Caption: A typical experimental workflow for in vitro lutein studies.

Experimental Protocols

The following protocols are summaries of methodologies frequently cited in the literature for studying the effects of lutein on retinal cells.

Cell Culture and Lutein Preparation

-

Cell Line: Human adult retinal pigment epithelial cells (ARPE-19) are most commonly used. They are cultured in a Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[12][19]

-

Lutein Delivery: Lutein is lipophilic and requires a delivery vehicle for aqueous cell culture media. Crystalline lutein is often dissolved in a suitable solvent (e.g., DMSO) and then incorporated into Tween40 micelles to create a stable, bioavailable solution for treating cells.[7][15] The final concentration of the solvent (e.g., DMSO) in the culture medium is typically kept below 0.1% to avoid toxicity.[19]

Induction of Oxidative Stress

-

Chemical Induction: A common method is to expose cells to hydrogen peroxide (H₂O₂). For example, ARPE-19 cells are pre-treated with various concentrations of lutein for 12-24 hours before being challenged with H₂O₂ (e.g., 800 µM) for a subsequent 24 hours to induce oxidative damage and cell cycle arrest.[2] For modeling hypoxia, cobalt chloride (CoCl₂) at concentrations around 300 µM can be used.[19]

-

Photo-oxidative Stress (Blue Light Exposure): To model light-induced damage, ARPE-19 cells can be loaded with A2E, a lipofuscin component that acts as a photosensitizer.[12][18] After incubation with lutein, the A2E-loaded cells are exposed to blue light (e.g., for 10 minutes) to induce photo-oxidative damage.[12][18]

Measurement of Reactive Oxygen Species (ROS)

-

Fluorescent Probes: Intracellular ROS levels are frequently quantified using fluorescent probes. Dihydroethidium (DHE) is used to detect superoxide, while other dyes can measure general ROS levels.[20][21] Cells are treated as per the experimental design, then incubated with the ROS-sensitive dye. The resulting fluorescence, which is proportional to the amount of ROS, is measured using flow cytometry or a fluorescence microscope.[2][20][22]

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of target genes (e.g., Nrf2, HO-1, NQO1), total RNA is extracted from the treated cells. This RNA is then reverse-transcribed into cDNA, which serves as the template for qRT-PCR using gene-specific primers. The expression levels are typically normalized to a housekeeping gene like GAPDH.[2][12]

-

Western Blotting: To analyze protein levels and activation (e.g., Nrf2 translocation), cells are lysed and nuclear and cytoplasmic fractions are separated. Proteins from these fractions are separated by size via SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-Histone for nuclear fraction control). Secondary antibodies conjugated to an enzyme are then used for detection via chemiluminescence.[17][19][23]

Cell Viability and Apoptosis Assays

-

MTT Assay: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan, quantified by measuring absorbance at a specific wavelength, is directly proportional to the number of living cells.[19][22][24]

-

TUNEL Assay: Apoptosis, or programmed cell death, can be detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. This method labels the fragmented DNA of apoptotic cells, allowing for their quantification in retinal tissue sections or cell cultures.[25][26]

Conclusion

The body of evidence strongly supports the role of lutein as a critical antioxidant for retinal health. Its protective effects are multifaceted, combining the physical filtration of damaging blue light with direct chemical quenching of reactive oxygen species.[10][[“]] Critically, lutein also enhances the retina's endogenous defense systems by activating the Nrf2 signaling pathway, which upregulates a host of protective enzymes.[15][16] The quantitative data and established experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of lutein in preventing and mitigating oxidative stress-mediated retinal diseases.

References

- 1. Neuroprotective Effects of Lutein in the Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. battleforblindness.org [battleforblindness.org]

- 5. mdpi.com [mdpi.com]

- 6. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Oxidative stress in ocular disease: Does lutein play a protective role? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lutein and zeaxanthin supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. Help guard against blue light exposure with lutein and zeaxanthin [healthspan.ie]

- 15. Lutein Activates the Transcription Factor Nrf2 in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lutein protects human retinal pigment epithelial cells from oxidative stress‑induced cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Rapid repeatable in vivo detection of retinal reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cjeo-journal.org [cjeo-journal.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Effects of the Macular Carotenoid Lutein in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. iovs.arvojournals.org [iovs.arvojournals.org]

- 26. researchgate.net [researchgate.net]

Lutein's Role in Blue Light Filtration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the scientific evidence supporting the role of lutein in filtering high-energy blue light and protecting the retina from photo-oxidative damage. It delves into the core mechanisms of action, summarizes quantitative data from key clinical trials, and provides detailed experimental protocols for the methodologies cited. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the subject matter for researchers, scientists, and professionals in drug development.

Introduction: The Threat of Blue Light and the Protective Role of Macular Pigments

High-energy visible (HEV) blue light, with a wavelength of approximately 400-500 nm, penetrates the ocular lens and reaches the retina.[1] Chronic exposure to blue light can induce oxidative stress, leading to retinal cell damage and contributing to the pathophysiology of age-related macular degeneration (AMD).[2] The macula, the central region of the retina responsible for sharp, detailed vision, is particularly susceptible to this damage.

Nature has provided a protective mechanism in the form of macular pigment, which is composed of the carotenoids lutein, zeaxanthin, and meso-zeaxanthin.[3] These pigments are potent antioxidants and, critically, absorb blue light, thus acting as an internal filter to shield the photoreceptor cells from photo-oxidative injury.[1][4] As humans cannot synthesize lutein and zeaxanthin de novo, these carotenoids must be obtained through diet or supplementation.

Mechanisms of Action: A Dual Approach to Retinal Protection

Lutein's protective effects against blue light-induced damage are primarily attributed to two key mechanisms:

-

Blue Light Filtration: Lutein has a specific absorption spectrum that peaks in the blue light range, effectively filtering a significant portion of this harmful light before it reaches the photoreceptors.[5][6] This direct absorption reduces the amount of photochemical damage that can occur. The filter efficacy has been demonstrated in liposomal models to be in the order of lutein > zeaxanthin > beta-carotene > lycopene.[3]

-

Antioxidant Activity: Lutein is a powerful antioxidant capable of quenching reactive oxygen species (ROS) generated by photochemical reactions in the retina.[2] This antioxidant capacity helps to neutralize free radicals and reduce oxidative stress, thereby protecting retinal cells from damage.[2]

These two mechanisms work in concert to provide robust protection for the macula and preserve visual function.

Quantitative Evidence from Clinical Trials

Numerous clinical trials have investigated the effects of lutein supplementation on various markers of ocular health and visual performance. The following tables summarize the quantitative data from some of these key studies.

Table 1: Effect of Lutein Supplementation on Macular Pigment Optical Density (MPOD)

| Study | Dosage | Duration | Baseline MPOD (mean ± SD) | Post-Supplementation MPOD (mean ± SD) | Percentage Change |

| Stringham et al. (2014)[7][8] | 10 mg Lutein + 2 mg Zeaxanthin | 6 months | 0.41 (at 30' eccentricity) | 0.57 (at 30' eccentricity) | +39% |

| LISA Study (2011)[9][10][11] | 10-20 mg Lutein | 6 months | Not specified | Not specified | +27.9% ± 2.9% |

| Obana et al. (2020)[12] | 12 mg Lutein | 16 weeks | Lutein Group: 0.498 ± 0.185, Placebo Group: 0.522 ± 0.145 | Lutein Group: 0.545 ± 0.173, Placebo Group: 0.523 ± 0.159 | +9.4% (Lutein Group) |

| Kizawa et al. (2023)[13] | 20 mg Lutein | 6 months | Lutein Group: 0.70 ± 0.22, Placebo Group: 0.71 ± 0.21 | Lutein Group: 0.72 ± 0.27, Placebo Group: 0.66 ± 0.20 | +2.9% (Lutein Group) |

Table 2: Effect of Lutein Supplementation on Visual Performance

| Study | Dosage | Duration | Outcome Measure | Baseline (mean ± SD) | Post-Supplementation (mean ± SD) |

| Stringham et al. (2014)[1][7][8] | 10 mg Lutein + 2 mg Zeaxanthin | 12 months | Photostress Recovery Time (s) | Lutein Group: ~48, Placebo Group: ~49 | Lutein Group: ~40, Placebo Group: ~48 |

| Stringham et al. (2016)[14][15] | 10 mg Lutein + 2 mg Zeaxanthin | 12 months | Disability Glare Threshold | Significant improvement vs. placebo (p < 0.001) | - |

| Obana et al. (2020)[12] | 12 mg Lutein | 16 weeks | Contrast Sensitivity (6.3°) | Lutein Group: ~1.8, Placebo Group: ~1.9 | Lutein Group: ~2.0, Placebo Group: ~1.8 |

| LISA Study (2011)[9][10][11] | 10-20 mg Lutein | 6 months | Visual Acuity (ETDRS letters) | Not specified | +2.1 ± 0.4 letters (Lutein Group) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on lutein and blue light filtration.

Measurement of Macular Pigment Optical Density (MPOD) using Heterochromatic Flicker Photometry (HFP)

Principle: HFP is a psychophysical method that relies on the subject's perception of a flickering light to determine the density of the macular pigment. The technique alternates between a blue light (around 460 nm), which is absorbed by the macular pigment, and a green or yellow light (around 540 nm), which is not. The subject adjusts the intensity of the blue light until the perception of flicker is minimized or eliminated. This process is performed both at the fovea (where macular pigment is dense) and in the parafovea (where it is sparse). The difference in the amount of blue light required to null the flicker at these two locations is used to calculate the MPOD.[1][7]

Protocol:

-

Subject Preparation: The subject is seated comfortably in a dark room and instructed to fixate on a central target. One eye is tested at a time.

-

Instrumentation: A customized heterochromatic flicker photometer is used. This instrument presents a small, circular stimulus that alternates between a blue and a reference wavelength at a specific frequency (typically 12-15 Hz).

-

Foveal Measurement: The stimulus is presented to the fovea. The subject adjusts the radiance of the blue light until the flicker is minimized. Several readings are taken and averaged.

-

Parafoveal Measurement: The stimulus is moved to a parafoveal location (e.g., 7° eccentricity). The subject again adjusts the blue light to minimize flicker. Several readings are taken and averaged.

-

Calculation: MPOD is calculated as the logarithm of the ratio of the blue light radiance required at the parafovea to that required at the fovea.

Quantification of Serum Lutein using High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For serum lutein, a reverse-phase HPLC system is typically used, where the stationary phase is nonpolar and the mobile phase is polar. Lutein is extracted from the serum and injected into the HPLC system. As the mobile phase carries the sample through the column, lutein separates from other components based on its affinity for the stationary phase. A detector, usually a UV-Vis or photodiode array (PDA) detector, measures the absorbance of the eluting components at a specific wavelength (around 446 nm for lutein), allowing for quantification.[16][17]

Protocol:

-

Sample Preparation:

-

Thaw frozen serum samples at room temperature.

-

To 200 µL of serum, add 200 µL of ethanol containing an internal standard (e.g., echinenone) to precipitate proteins. Vortex for 30 seconds.

-

Add 1 mL of hexane and vortex for 2 minutes to extract the carotenoids.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of solvents such as acetonitrile, methanol, and dichloromethane. A common mobile phase is acetonitrile:methanol:water:ethyl acetate in a specific ratio.[16]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV-Vis or PDA detector set to 446 nm.

-

-

Quantification: A standard curve is generated using known concentrations of pure lutein. The concentration of lutein in the serum sample is determined by comparing its peak area to the standard curve, after correcting for the recovery of the internal standard.

In Vitro Assessment of Lutein's Antioxidant Capacity in Retinal Pigment Epithelial (RPE) Cells

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the amount of ROS.[18]

Protocol:

-

Cell Culture: Human RPE cells (e.g., ARPE-19) are cultured in appropriate media until they reach a desired confluency.

-

Lutein Pre-treatment: Cells are incubated with varying concentrations of lutein for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or by exposure to blue light.

-

DCFH-DA Staining:

-

The cells are washed with phosphate-buffered saline (PBS).

-

Cells are incubated with DCFH-DA solution (e.g., 10 µM) in serum-free media for 30 minutes in the dark.

-

-

Fluorescence Measurement:

-

The cells are washed again with PBS.

-

The fluorescence intensity of DCF is measured using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis: The fluorescence intensity in lutein-treated cells is compared to that of control cells (no lutein) and cells subjected to oxidative stress without lutein pre-treatment. A decrease in fluorescence intensity in the lutein-treated group indicates a reduction in ROS and thus, antioxidant activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in lutein's protective effects and a typical workflow for a clinical trial investigating lutein supplementation.

Signaling Pathway of Lutein in Mitigating Oxidative Stress

Caption: Lutein mitigates oxidative stress through blue light filtration and ROS quenching.

Experimental Workflow for a Lutein Supplementation Clinical Trial

Caption: A typical workflow for a randomized, placebo-controlled clinical trial of lutein.

Conclusion

The body of scientific evidence strongly supports the role of lutein in protecting the retina from the damaging effects of blue light. Through its dual mechanism of direct blue light filtration and potent antioxidant activity, lutein helps to maintain the integrity of the macula and preserve visual function. The quantitative data from numerous clinical trials demonstrate that lutein supplementation can significantly increase macular pigment optical density and improve various aspects of visual performance, including contrast sensitivity and recovery from photostress and glare. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms and clinical benefits of lutein. Continued research in this area is crucial for the development of effective strategies to prevent and manage blue light-induced retinal damage and associated ocular conditions.

References

- 1. A double-blind, placebo-controlled study on the effects of lutein and zeaxanthin on photostress recovery, glare disability, and chromatic contrast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Dietary Supplementation With Lutein, Zeaxanthin, and ω-3 on Macular Pigment: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macular pigments lutein and zeaxanthin as blue light filters studied in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effects of Lutein and Zeaxanthin Supplementation on Vision in Patients With Albinism [ctv.veeva.com]

- 5. epic.awi.de [epic.awi.de]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. researchgate.net [researchgate.net]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Effects of lutein supplementation on macular pigment optical density and visual acuity in patients with age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Efficacy of lutein supplements on macular pigment optical density in highly myopic individuals: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Macular carotenoid supplements may improve recovery from ‘disability glare’: Study [nutraingredients.com]

- 15. d-nb.info [d-nb.info]

- 16. scribd.com [scribd.com]

- 17. sciencescholar.us [sciencescholar.us]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Dietary Lutein: From Food Sources to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dietary lutein, tailored for research and development applications. It covers quantitative data on lutein content in various food sources, detailed experimental protocols for its extraction and analysis, and an exploration of the key signaling pathways modulated by this carotenoid.

Quantitative Analysis of Lutein in Dietary Sources

Lutein is a xanthophyll carotenoid abundant in a variety of fruits and vegetables, with particularly high concentrations found in dark leafy greens.[1][2] The bioavailability of lutein can be influenced by the food matrix, with studies suggesting higher absorption from eggs compared to vegetable sources, likely due to the presence of fats.[1][3] The following tables summarize the lutein content in a range of foods, providing a valuable resource for dietary assessment and the development of lutein-rich functional foods and supplements.

Table 1: Lutein and Zeaxanthin Content in Selected Raw Vegetables (mcg/100g)

| Food Source | Lutein + Zeaxanthin (mcg/100g) | Lutein (mcg/100g) |

| Kale | 39,550[4] | - |

| Spinach | 7,920[2] | 7,450[2] |

| Turnip Greens | - | 8,440 (cooked)[4] |

| Collard Greens | - | - |

| Mustard Greens | - | - |

| Swiss Chard | 19,276 (cooked)[5] | - |

| Romaine Lettuce | - | - |

| Broccoli | - | - |

| Peas | - | - |

| Green Beans | - | - |

| Brussels Sprouts | - | - |

| Summer Squash | - | - |

| Pumpkin | - | - |

| Sweet Corn | - | - |

| Red Pepper | - | - |

Note: Many food composition tables report a combined value for lutein and its isomer, zeaxanthin.[1] Where available, individual lutein content is provided.

Table 2: Lutein and Zeaxanthin Content in Selected Fruits and Other Foods (mcg/100g)

| Food Source | Lutein + Zeaxanthin (mcg/100g) | Lutein (mcg/100g) |

| Egg Yolk | - | - |

| Avocado | - | - |

| Pistachios | - | - |

| Carrots | - | - |

| Oranges | - | - |

| Papaya | - | - |

| Grapes | - | - |

| Kiwi | - | - |

Data for this table is compiled from various sources indicating these as good dietary sources of lutein.

Experimental Protocols for Lutein Analysis

Accurate quantification of lutein from food matrices is crucial for research and clinical studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[3][6] The following section details a generalized protocol for the extraction and quantification of lutein from green leafy vegetables like spinach and kale.

Lutein Extraction and Saponification

This protocol outlines the steps for extracting lutein and hydrolyzing lutein esters to free lutein for accurate quantification.

Materials and Reagents:

-

Fresh or frozen sample (e.g., spinach, kale)

-

Acetone with 0.1% Butylated hydroxytoluene (BHT)

-

Ethanol

-

n-Hexane

-

Petroleum ether

-

Potassium hydroxide (KOH) solution (e.g., 10% or 60% in methanol or water)

-

Sodium chloride (NaCl) solution (e.g., 10%)

-

Sodium sulfate (anhydrous)

-

Pyrogallol-ethanol solution (30 mg/mL) (optional, for saponification)

-

BHT-ethanol solution (1 g/L) (for reconstitution)

-

Deionized water

-

Homogenizer or blender

-

Rotary evaporator

-

Centrifuge

-

Separatory funnel

-

Whatman No. 1 filter paper

-

0.22 or 0.45 µm PTFE syringe filters

Procedure:

-

Sample Homogenization: Weigh approximately 1 gram of the plant tissue and homogenize it with 10 mL of 0.1% BHT in acetone using a tissuemizer or blender. Repeat the extraction twice to ensure complete recovery of carotenoids.

-

Filtration: Filter the homogenate under vacuum through Whatman No. 1 filter paper to obtain the acetone extract.

-

Saponification (to hydrolyze lutein esters):

-

To the collected extract, add an equal volume of 10% methanolic potassium hydroxide.[5]

-

Alternatively, for a more robust saponification, add 0.5 mL of 60 g/100 mL KOH solution and heat in a 70°C water bath for 30 minutes.

-

The reaction should be carried out under a nitrogen atmosphere in the dark with stirring for approximately 1 hour at room temperature.[5]

-

-

Extraction of Free Lutein:

-

Transfer the saponified mixture to a separatory funnel.

-

Add 20 mL of petroleum ether (containing 0.1% BHT) and 20 mL of 10% sodium chloride solution and shake carefully.[5]

-

Allow the layers to separate and collect the upper organic phase (petroleum ether).

-

Repeat the extraction of the lower aqueous phase two more times with 20 mL of petroleum ether.[5]

-

Combine all the petroleum ether fractions.

-

-

Washing: Wash the combined organic phase with deionized water until the washings are neutral to pH paper.[5]

-

Drying and Reconstitution:

-

Dry the organic phase by passing it through anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in a known volume of the HPLC mobile phase or BHT-ethanol solution.[5]

-

-

Final Filtration: Filter the reconstituted sample through a 0.22 or 0.45 µm PTFE syringe filter into an amber HPLC vial prior to analysis.

HPLC Quantification of Lutein

This section provides a general HPLC method for the quantification of lutein.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 or C30 reverse-phase column is commonly used. For example, a Water Symmetry C18 column (250×4.6 mm; 5 μm).[5]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and methanol (e.g., 85:15, v/v) is often effective.[5] The mobile phase should be degassed prior to use.

-

Flow Rate: A typical flow rate is 0.7 to 1.2 mL/min.[5]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Detection Wavelength: Lutein is detected at its maximum absorbance, which is around 445-447 nm.[5]

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of lutein of known concentrations in the mobile phase.

-

Analysis: Inject the prepared standards and the filtered sample extracts into the HPLC system.

-

Quantification: Identify the lutein peak in the sample chromatogram by comparing its retention time with that of the lutein standard. The concentration of lutein in the sample is calculated based on the peak area and the standard curve.

Signaling Pathways Modulated by Lutein

Lutein exerts its biological effects through the modulation of several key intracellular signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Lutein has been shown to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[1][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][7][8]

References

- 1. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Lutein in Spinach using HPLC : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 3. ajlifesciences.com [ajlifesciences.com]

- 4. Extraction and Saponification Process of Lutein Esters from Marigold,Extraction and Saponification Process of Lutein Esters from Marigold [sunshineextract.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Lutein and Zeaxanthin Isomers Protect against Light-Induced Retinopathy via Decreasing Oxidative and Endoplasmic Reticulum Stress in BALB/cJ Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lutein Activates the Transcription Factor Nrf2 in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lutein's Impact on Skin Health and UV Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lutein, a xanthophyll carotenoid, demonstrates significant potential in promoting skin health and providing protection against ultraviolet (UV) radiation. This technical guide synthesizes the current scientific evidence on the efficacy of lutein, detailing its mechanisms of action, summarizing quantitative clinical data, and providing insights into the experimental protocols used in key studies. Lutein's benefits are primarily attributed to its potent antioxidant and anti-inflammatory properties, as well as its ability to filter blue light. Oral and topical administration of lutein has been shown to improve skin hydration, elasticity, and the integrity of superficial lipids, while also mitigating UV-induced erythema. This document aims to provide a comprehensive resource for researchers and professionals involved in the development of dermatological and nutricosmetic products.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical trials investigating the effects of lutein and zeaxanthin on skin health parameters.

Table 1: Effects of Oral Lutein/Zeaxanthin Supplementation on Skin Health

| Parameter | Dosage | Duration | Result | Study |

| Skin Hydration | 10 mg Lutein | 12 weeks | ▲ 38% increase (placebo-adjusted) | Morganti et al. (2006)[1][2] |

| Skin Elasticity | 10 mg Lutein | 12 weeks | ▲ 8% increase (placebo-adjusted) | Morganti et al. (2006)[1][2] |

| Superficial Skin Lipids | 10 mg Lutein | 12 weeks | ▲ 33% increase (placebo-adjusted) | Morganti et al. (2006)[1][2] |

| Lipid Peroxidation | 10 mg Lutein | 12 weeks | ▼ 55% decrease (placebo-adjusted) | Morganti et al. (2006)[1][2] |

| Minimal Erythema Dose (MED) | 10 mg Lutein / 2 mg Zeaxanthin | 12 weeks | ▲ Significant increase | Juturu et al. (2016)[3] |

| Overall Skin Tone & Luminance | 10 mg Lutein / 2 mg Zeaxanthin | 12 weeks | ▲ Significant improvement (p<0.0237) | Juturu et al. (2016)[3] |

Table 2: Effects of Combined Oral and Topical Lutein/Zeaxanthin Application

| Parameter | Dosage | Duration | Result | Study |

| Skin Hydration | 10 mg Oral Lutein & 50 ppm Topical Lutein | 12 weeks | ▲ 60% increase (placebo-adjusted) | Morganti et al. (2006)[1][2] |

| Skin Elasticity | 10 mg Oral Lutein & 50 ppm Topical Lutein | 12 weeks | ▲ 20% increase (placebo-adjusted) | Morganti et al. (2006)[1][2] |

| Superficial Skin Lipids | 10 mg Oral Lutein & 50 ppm Topical Lutein | 12 weeks | ▲ 50% increase (placebo-adjusted) | Morganti et al. (2006)[1][2] |

| Lipid Peroxidation | 10 mg Oral Lutein & 50 ppm Topical Lutein | 12 weeks | ▼ 64% decrease (placebo-adjusted) | Morganti et al. (2006)[1][2] |

Mechanisms of Action

Lutein exerts its beneficial effects on the skin through several key mechanisms:

-

Antioxidant Activity: Lutein is a potent antioxidant that can quench reactive oxygen species (ROS) generated by UV radiation and other environmental stressors. This helps to protect cellular components, including lipids, proteins, and DNA, from oxidative damage.

-

Blue Light Filtration: Lutein absorbs high-energy blue light, a component of the visible light spectrum that can also contribute to skin aging and damage.

-

Anti-inflammatory Effects: Lutein has been shown to modulate inflammatory pathways in the skin. It can inhibit the activation of pro-inflammatory transcription factors such as NF-κB, thereby reducing the expression of inflammatory cytokines.

-

Modulation of Gene Expression: Lutein can influence the expression of genes involved in skin health. For instance, it has been shown to upregulate genes involved in hyaluronic acid synthesis and downregulate genes associated with inflammation and matrix degradation.

Signaling Pathways

The protective effects of lutein against UV-induced skin damage are mediated by complex signaling pathways. The following diagrams illustrate the key pathways involved.

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating the effects of lutein on skin health.

Study Design and Population

-

Design: Most studies utilize a randomized, double-blind, placebo-controlled design.[3][4]

-

Population: Typically healthy adult females, aged 25-50, with Fitzpatrick skin types II-IV and mild to moderate dry skin.[2][3]

-

Intervention: Oral supplementation with 10 mg of lutein (often in combination with 2 mg of zeaxanthin) or a matching placebo, administered daily for 12 weeks.[3][4] Some studies also investigate the effects of topical lutein (e.g., 50 ppm) or a combination of oral and topical administration.[2]

Measurement of Skin Parameters

-

Skin Hydration: Measured using a Corneometer® (e.g., CM 825, Courage + Khazaka Electronic GmbH), which determines the moisture content of the stratum corneum based on its electrical capacitance.

-

Skin Elasticity: Assessed with a Cutometer® (e.g., MPA 580, Courage + Khazaka Electronic GmbH), which measures the viscoelastic properties of the skin by applying negative pressure to pull the skin into a probe and then measuring its ability to return to its original position.

-

Skin Tone and Lightening: Evaluated using a Chromameter® (e.g., Minolta CR-400), which measures color coordinates (Lab). The L value represents lightness, and the Individual Typological Angle (ITA) is calculated to quantify skin color.[3]

-

Superficial Skin Lipids: Collected from the skin surface using a Sebumeter® (e.g., SM 815, Courage + Khazaka Electronic GmbH) or similar lipid-absorbing materials for subsequent analysis.

-

Lipid Peroxidation: Quantified by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, in skin surface lipids or skin biopsies.

Photoprotection Assessment (Minimal Erythema Dose - MED)

The Minimal Erythema Dose (MED) is the lowest dose of UV radiation that produces a clearly defined erythema (redness) 24 hours after exposure.

-

UV Source: A solar simulator with a defined spectral output (e.g., UVB at 311 nm) is used.

-

Procedure:

-

A series of small, distinct areas on the subject's unexposed skin (e.g., the buttocks) are irradiated with progressively increasing doses of UV radiation.

-

The UV doses are typically administered through a template with multiple apertures.

-

24 hours post-irradiation, the irradiated areas are visually assessed by a trained technician to determine the lowest dose that produced a visible, well-defined erythema.

-

The MED is recorded in J/cm². An increase in MED indicates enhanced photoprotection.[5]

-

Experimental Workflow

The diagram below illustrates a typical workflow for a clinical trial investigating the effects of lutein on skin health.

Conclusion and Future Directions

The available evidence strongly supports the role of lutein in enhancing skin health and providing protection against UV-induced damage. The quantitative data from clinical trials demonstrate statistically significant improvements in key skin parameters. The underlying mechanisms, involving antioxidant, anti-inflammatory, and gene-modulating activities, provide a solid scientific basis for these effects.

For future research, it would be beneficial to:

-

Conduct larger and longer-term clinical trials to further substantiate the long-term benefits and safety of lutein supplementation.

-

Investigate the optimal dosage and formulation (oral, topical, or combined) for different skin types and conditions.

-

Explore the synergistic effects of lutein with other nutricosmetic ingredients.

-

Utilize advanced techniques, such as transcriptomics and proteomics, to gain a more comprehensive understanding of the molecular changes induced by lutein in the skin.

This technical guide provides a robust foundation for researchers and drug development professionals to understand and leverage the potential of lutein in the development of innovative and effective solutions for skin health and photoprotection.

References

- 1. newhope.com [newhope.com]

- 2. dermatologytimes.com [dermatologytimes.com]

- 3. Overall skin tone and skin-lightening-improving effects with oral supplementation of lutein and zeaxanthin isomers: a double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. supplementai.io [supplementai.io]

- 5. researchgate.net [researchgate.net]

understanding the bioavailability of dietary lutein

An In-depth Technical Guide to the Bioavailability of Dietary Lutein

Introduction

Lutein is a xanthophyll carotenoid abundant in dark green leafy vegetables and other colorful fruits and vegetables. It is a potent antioxidant and is selectively taken up by the macula of the retina, where it is thought to play a crucial role in eye health, particularly in reducing the risk of age-related macular degeneration (AMD)[1][2]. The physiological benefits of lutein are contingent upon its bioavailability, which encompasses its liberation from the food matrix, intestinal absorption, metabolism, and transport to target tissues. This technical guide provides a comprehensive overview of the current understanding of dietary lutein bioavailability, with a focus on the underlying mechanisms and the experimental methodologies used to assess it. This document is intended for researchers, scientists, and drug development professionals.

Factors Influencing Lutein Bioavailability

The bioavailability of lutein is a complex process influenced by a multitude of dietary and physiological factors. These factors can significantly impact the amount of lutein that reaches the systemic circulation and target tissues.

Food Matrix and Processing

The food matrix in which lutein is embedded plays a critical role in its bioaccessibility. The complex structure of plant-based foods can entrap lutein, limiting its release during digestion. Food processing methods that disrupt the plant cell wall, such as cooking and homogenization, can enhance lutein bioavailability. However, the effect of the food matrix on lutein bioavailability is complex, with some studies showing that while micellarization is enhanced when lutein is in a spinach matrix, subsequent cellular uptake may be reduced[3].

Dietary Fat

As a lipophilic compound, lutein absorption is highly dependent on the presence of dietary fat. Fat stimulates the secretion of bile acids, which are essential for the emulsification of lipids and the formation of mixed micelles. These micelles are responsible for solubilizing lutein and transporting it to the surface of the enterocytes for absorption[4]. The type of fatty acids in the accompanying meal can also influence lutein bioavailability, with some studies suggesting that saturated fatty acids may enhance bioaccessibility compared to polyunsaturated fatty acids[5][6].

Chemical Form of Lutein: Free vs. Ester

Lutein exists in food in both free form and as fatty acid esters. While both forms are bioavailable, they undergo different digestive processes. Lutein esters must be hydrolyzed by intestinal enzymes to release free lutein prior to absorption[4]. The relative bioavailability of lutein esters compared to free lutein has been a subject of debate, with some studies suggesting higher bioavailability for esters, while others show no significant difference or even favor free lutein[3][4][5][7]. The formulation of lutein supplements also significantly impacts its bioavailability[7].

Interactions with Other Carotenoids

The presence of other carotenoids can influence the absorption of lutein. Competitive inhibition can occur at various stages, including micellar incorporation and intestinal uptake, as many carotenoids share common absorption and transport pathways[8].

Mechanisms of Lutein Absorption and Metabolism

The absorption of lutein is a multi-step process that begins in the small intestine and involves a series of transport proteins and metabolic enzymes.

Intestinal Absorption

The primary mechanism for lutein uptake by enterocytes is facilitated transport, mediated by scavenger receptor class B type I (SR-B1)[9][10]. Other transporters, such as CD36 and Niemann-Pick C1-Like 1 (NPC1L1), have also been implicated in lutein absorption[11][12][13][14]. Once inside the enterocyte, lutein is incorporated into chylomicrons, which are then secreted into the lymphatic system and eventually enter the bloodstream[15]. A portion of lutein may also be directly secreted into high-density lipoprotein (HDL) particles[11][13].

Intracellular Transport and Metabolism

Within the enterocyte, the intracellular transport of lutein is thought to be facilitated by binding proteins. Steroidogenic Acute Regulatory (StAR)-related lipid transfer Domain–3 (STARD3) has been identified as a potential intracellular lutein transporter[13][16]. Lutein can be metabolized by the enzyme β-carotene oxygenase 2 (BCO2), which is located in the mitochondria and can cleave lutein into smaller apocarotenoids[17][18][19][20]. This metabolic step is a key regulator of lutein levels in the body.

Systemic Transport

In the bloodstream, lutein is transported by lipoproteins. High-density lipoprotein (HDL) and low-density lipoprotein (LDL) are the primary carriers of lutein to various tissues, including the liver and the eyes[4][15]. The selective uptake of lutein by the retina is a critical area of research, with evidence pointing to the involvement of HDL and SR-B1 in this process[21][22][23].

Data Presentation

Quantitative Data on Lutein Bioavailability from Different Food Sources

| Food Source | Lutein Dose | Study Population | Key Findings | Reference |

| Lutein-Enriched Eggs | 6 mg | Healthy adults | Serum lutein response was significantly higher from eggs compared to spinach and lutein supplements. | [1][2] |

| Spinach | ~9 mg | Healthy females | A single dose of lutein from spinach resulted in a significant plasma response. | [24] |

| Broccoli | ~9 mg | Healthy females | A single dose of lutein from broccoli resulted in a significant plasma response, though lower than from a supplement. | [24] |

| Lutein Supplement (in oil) | ~9 mg | Healthy females | The highest plasma lutein concentration was achieved with the supplement compared to spinach and broccoli. | [24] |

Comparative Bioavailability of Free Lutein vs. Lutein Esters

| Study Design | Lutein Formulations | Key Findings | Reference |

| Randomized, crossover | Free lutein (crystalline suspension in oil) vs. Lutein esters (powder) | Lutein was 62% more bioavailable from the lutein ester formulation. | [4] |

| Randomized, crossover | Unesterified lutein vs. Lutein diester | The lutein diester formulation was 61.6% more bioavailable. | [7] |

| Human intervention trial | Free lutein supplement vs. Lutein ester supplement | No significant difference in serum lutein response between free and ester forms. | [1][3] |

Micellarization Efficiency of Lutein

| Study Model | Key Findings | Reference |

| In vitro digestion of a mixed meal | Micellarization of lutein (25-40%) was significantly higher than that of α- and β-carotene (12-18%). | [25] |

| In vitro digestion of smoothies | Lutein showed greater micellarization (18.9-35.2%) compared to α- and β-carotene. | [26] |

| In vitro digestion with various oils | Micellarization of lutein was highest with olive oil. | [27] |

Experimental Protocols

In Vitro Digestion Model for Lutein Bioaccessibility

This protocol simulates the physiological conditions of the human stomach and small intestine to assess the release of lutein from a food matrix and its incorporation into mixed micelles (bioaccessibility).

Materials:

-

Simulated Salivary Fluid (SSF)

-

Simulated Gastric Fluid (SGF) with pepsin

-

Simulated Intestinal Fluid (SIF) with pancreatin and bile salts

-

Food sample containing lutein

-

pH meter

-

Incubator shaker (37°C)

-

Centrifuge

-

HPLC system for lutein quantification

Procedure:

-

Oral Phase: Homogenize the food sample and mix with SSF. Incubate at 37°C for 5-10 minutes with gentle mixing.

-

Gastric Phase: Adjust the pH of the oral digest to 2.0-3.0 with HCl. Add SGF containing pepsin and incubate at 37°C for 1-2 hours with continuous mixing.

-

Intestinal Phase: Adjust the pH of the gastric digest to 7.0 with NaHCO3. Add SIF containing pancreatin and bile salts. Incubate at 37°C for 2-4 hours with continuous mixing.

-

Micelle Isolation: Centrifuge the intestinal digest at high speed to separate the aqueous micellar fraction from the undigested food particles.

-

Lutein Quantification: Extract lutein from the micellar fraction and the initial food sample using an organic solvent (e.g., hexane/acetone/ethanol mixture). Analyze the lutein content by HPLC.

-

Bioaccessibility Calculation: Bioaccessibility (%) = (Lutein in micellar fraction / Total lutein in food sample) x 100.

Caco-2 Cell Model for Lutein Uptake

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is widely used to study intestinal absorption of nutrients.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Transwell inserts

-

Lutein-containing micelles (from in vitro digestion or prepared synthetically)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

HPLC system

Procedure:

-

Cell Culture and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

Lutein Application: Wash the differentiated Caco-2 cell monolayers with PBS. Add the lutein-containing micellar solution to the apical (upper) chamber of the Transwell insert. Add fresh culture medium to the basolateral (lower) chamber.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 2-4 hours).

-

Cell Lysis and Extraction: After incubation, wash the cells with PBS to remove any surface-bound lutein. Lyse the cells and extract the intracellular lutein using an organic solvent.

-

Quantification: Analyze the lutein content in the cell lysate using HPLC.

-

Uptake Calculation: Express lutein uptake as the amount of lutein per mg of cell protein.

In Vivo Human Bioavailability Study

This protocol outlines a typical design for a human clinical trial to assess the bioavailability of lutein from a specific source.

Materials:

-

Standardized lutein-containing test meal or supplement

-

Control meal

-

Blood collection tubes

-

Centrifuge

-

HPLC system

Procedure:

-

Subject Recruitment: Recruit healthy volunteers and provide them with a washout diet low in carotenoids for 1-2 weeks prior to the study.

-

Study Design: Employ a randomized, crossover design where each subject consumes both the test meal/supplement and the control meal on separate occasions, with a washout period in between.

-

Dosing: On the study day, collect a baseline (fasting) blood sample. Administer the standardized lutein dose with a meal.

-

Blood Sampling: Collect blood samples at regular intervals post-consumption (e.g., 0, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours).

-

Plasma/Serum Analysis: Separate plasma or serum from the blood samples. Extract lutein and analyze its concentration using HPLC.

-

Pharmacokinetic Analysis: Plot the plasma/serum lutein concentration versus time. Calculate pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) to determine bioavailability.

Mandatory Visualizations

Caption: Signaling pathway of dietary lutein absorption in the small intestine.

Caption: Experimental workflow for in vitro assessment of lutein bioavailability.

Caption: Logical relationship of factors influencing lutein bioavailability.

References

- 1. Lutein bioavailability is higher from lutein-enriched eggs than from supplements and spinach in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioavailability of Lutein from Marigold Flowers (Free vs. Ester Forms): A Randomised Cross-Over Study to Assess Serum Response and Visual Contrast Threshold in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 5. Eggs, a better lutein source? [nutraingredients.com]

- 6. crnusa.org [crnusa.org]

- 7. Esterification does not impair lutein bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CD36 is involved in lycopene and lutein uptake by adipocytes and adipose tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Absorption of Vitamin A and Carotenoids by the Enterocyte: Focus on Transport Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of Carotenoid Intestinal Absorption: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Why lutein is important for the eye and the brain | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 15. Lutein, zeaxanthin and mammalian development: metabolism, functions and implications for health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring the lutein therapeutic potential in steatotic liver disease: mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Distinct pathways for the absorption and metabolism of β-carotene and zeaxanthin in the mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uniprot.org [uniprot.org]

- 19. Molecular aspects of β, β-carotene-9′, 10′-oxygenase 2 in carotenoid metabolism and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of the Role of β-Carotene 9,10-Dioxygenase in Macular Pigment Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism for the Selective Uptake of Macular Carotenoids Mediated by the HDL Cholesterol Receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 22. OhioLINK ETD: Thomas, Sara E [etd.ohiolink.edu]

- 23. Mechanisms of selective delivery of xanthophylls to retinal pigment epithelial cells by human lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Liberation and Micellarization of Carotenoids from Different Smoothies after Thermal and Ultrasound Treatments | MDPI [mdpi.com]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Lutein Extraction and Purification from Marigold Flowers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the extraction and purification of lutein from marigold flowers (Tagetes erecta). The methodologies outlined are suitable for laboratory-scale research and can be adapted for larger-scale production in drug development and nutraceutical applications.

Introduction

Lutein, a xanthophyll carotenoid, is a high-value compound renowned for its antioxidant properties and its role in eye health, particularly in reducing the risk of age-related macular degeneration.[1][2] Marigold flowers are the most abundant natural source of lutein, where it is primarily present as lutein esters.[2][3][4] The extraction and purification of lutein from marigolds involve a multi-step process to isolate the free lutein from these esters and other plant components.

This document outlines the primary methods for lutein extraction and purification, including solvent extraction and supercritical fluid extraction (SFE), followed by saponification and crystallization.

Extraction Methodologies

The initial step in isolating lutein is the extraction of lutein esters from dried marigold petals to produce a lutein-rich oleoresin.[3][5] The most common methods are solvent extraction and supercritical fluid extraction.

Solvent Extraction

Solvent extraction is a widely used and traditional method for commercial lutein production.[5] It involves using organic solvents to dissolve the lutein esters from the dried and ground marigold petals.[2][5]

Experimental Protocol: Solvent Extraction of Lutein Oleoresin

-

Preparation of Marigold Petals:

-

Harvest fully mature and brightly colored marigold flowers.[5]

-

Separate the petals and dry them to a moisture content of approximately 5-10%. Sun-drying or mechanical drying at low temperatures can be used.[2][6]

-

Grind the dried petals into a fine powder (e.g., 60-mesh sieve) to increase the surface area for extraction.[6]

-

-

Extraction:

-

Weigh a known amount of dried marigold petal powder.

-

Place the powder in a suitable extraction vessel (e.g., a flask for maceration or a Soxhlet extractor).

-

Add the selected organic solvent. Common solvents include hexane, ethanol, acetone, or mixtures thereof.[5]

-

For simple maceration, stir the mixture at a controlled temperature for a specified duration.[6] For Soxhlet extraction, allow the process to run for several cycles.

-

After extraction, separate the solid plant material from the solvent extract by filtration.[5]

-

-

Solvent Recovery:

Data Presentation: Solvent Extraction Parameters

| Parameter | Value | Reference |

| Solvents | n-Hexane, Ethanol, Acetone, Methanol | [5][7] |

| Solvent to Solid Ratio | 10:1 (mL solvent: g material) | [4] |

| Extraction Temperature | 40 - 60 °C | [5][6] |

| Extraction Time | 1 - 24 hours | [6] |

| Typical Lutein Recovery | > 90% (with hexane and ethanol mixtures) | [5] |

Supercritical Fluid Extraction (SFE)

SFE is a "green" technology that utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent.[8] This method is known for its high selectivity and the production of solvent-free extracts.[2][5]

Experimental Protocol: Supercritical CO2 Extraction of Lutein Oleoresin

-

Preparation of Marigold Petals:

-

Prepare dried and ground marigold petals as described in the solvent extraction protocol. Milling to a particle size of 600-800 microns is effective.[9]

-

-

SFE Procedure:

-

Load the ground marigold petals into the extraction vessel of the SFE system.

-

Pressurize and heat the CO2 to bring it to a supercritical state (e.g., above 31.1 °C and 73.8 bar).

-

Pass the supercritical CO2 through the extraction vessel to dissolve the lutein esters.

-

The addition of a co-solvent like ethanol (e.g., 5% w/w) can enhance the extraction efficiency for polar compounds like xanthophylls.[8]

-

Depressurize the fluid in a separator vessel, causing the CO2 to return to a gaseous state and the lutein oleoresin to precipitate.

-

Collect the oleoresin from the separator.

-

Data Presentation: Supercritical Fluid Extraction Parameters

| Parameter | Value | Reference |

| Supercritical Fluid | Carbon Dioxide (CO2) | [8] |

| Co-solvent | Ethanol (5% w/w) | [8] |

| Extraction Temperature | 40 - 80 °C | [8][9] |

| Extraction Pressure | 200 - 500 bar | [8][9] |

| Extraction Time | 4 - 6 hours | [8] |

| Lutein Diester Content in Extract | 10 - 15% | [9] |

Purification Methodologies

The extracted oleoresin contains lutein in its esterified form. To obtain high-purity free lutein, the oleoresin undergoes saponification followed by purification steps like crystallization or chromatography.[3]

Saponification

Saponification is a chemical process that hydrolyzes the lutein esters to yield free lutein and fatty acid salts (soap).[2] This is a crucial step as free lutein is more bioavailable.[2]

Experimental Protocol: Saponification of Lutein Oleoresin

-

Reaction Setup:

-

Saponification Reaction:

-

Heat the reaction mixture to a specific temperature (e.g., 50-75 °C) and maintain it for a set duration (e.g., 40 minutes to 5 hours) to ensure complete hydrolysis of the esters.[7]

-

-

Neutralization and Washing:

Data Presentation: Saponification Parameters

| Parameter | Value | Reference |

| Alkali | Potassium Hydroxide (KOH) | [7] |

| Alkali Concentration | 20% KOH in methanol; 30-40% aqueous KOH | [7][11] |

| Solvent | Ethanol, Methanol, Isopropanol | [2][7] |

| Reaction Temperature | 50 - 75 °C | [7] |

| Reaction Time | 40 minutes - 5 hours | [7] |

Crystallization

Crystallization is a common method to purify the free lutein obtained after saponification.[2]

Experimental Protocol: Crystallization of Lutein

-

Dissolution:

-

Cooling and Crystallization:

-

Crystal Recovery:

Data Presentation: Crystallization Parameters

| Parameter | Value | Reference |

| Crystallization Solvents | Acetone and Methanol (1:1 v/v); Dichloromethane and Hexane | [7][14] |

| Crystallization Temperature | -20 °C to -10 °C | [12][13] |

| Purity Achieved | > 97% | [7][12] |

Column Chromatography

For achieving very high purity, column chromatography can be employed.[15]

Experimental Protocol: Flash Column Chromatography of Lutein

-

Sample Preparation:

-

Dissolve the saponified and partially purified lutein extract in a small volume of a suitable solvent mixture (e.g., ether-hexane, 1:1 v/v).[15]

-

-

Column Preparation and Elution:

-

Pack a chromatography column with silica gel as the stationary phase.

-

Load the sample onto the top of the column.

-

Elute the column with a series of solvents or a solvent gradient. For example, an initial elution with hexane can remove less polar carotenoids like carotenes.[15]

-

A subsequent elution with a more polar solvent mixture (e.g., hexane-acetone-chloroform, 7:2:1 v/v) will elute the lutein.[15]

-

-

Fraction Collection and Analysis:

-

Collect the fractions containing the dark-orange lutein band.[15]

-

Analyze the purity of the collected fractions using HPLC.

-

Combine the pure fractions and evaporate the solvent to obtain highly purified lutein.

-

Data Presentation: Column Chromatography Parameters

| Parameter | Value | Reference |

| Stationary Phase | Silica Gel | [15] |

| Mobile Phase (Elution) | Hexane, followed by Hexane-Acetone-Chloroform (7:2:1 v/v) | [15] |

| Purity Achieved | > 99% | [15] |

| Yield | ~60% | [15] |

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification and purity analysis of lutein.

Experimental Protocol: HPLC Analysis of Lutein

-

Standard and Sample Preparation:

-

Prepare a stock solution of a certified lutein standard in a suitable solvent (e.g., 50:50 methanol/THF).[16]

-

Prepare a series of dilutions to create a calibration curve.

-

Dissolve the extracted and purified lutein sample in the mobile phase or a compatible solvent. Filter the solution through a 0.22 or 0.45 µm filter before injection.[17][18]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[19]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) is commonly used for isocratic elution.[16][19] Gradient elution with solvents like acetonitrile, methanol, and water can also be employed.[17]

-

Detection: UV-Vis detector set at the maximum absorbance wavelength for lutein, which is around 446-450 nm.[18][20]

-

Column Temperature: Maintained at a constant temperature, for example, 25-30 °C.[16][17]

-

-

Quantification:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Identify the lutein peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of lutein in the sample by using the calibration curve generated from the standard solutions.

-

Visualization of Workflows

The following diagrams illustrate the key stages in lutein extraction and purification.

Caption: Overall workflow for lutein extraction and purification.

Caption: Detailed workflow for solvent extraction of lutein.

Caption: Detailed workflow for saponification and crystallization.

Stability and Storage

Lutein is susceptible to degradation by light, heat, and oxygen.[21][22] Therefore, all extraction and purification steps should be performed under conditions that minimize exposure to these factors, such as using amber glassware and inert atmospheres where possible. Purified lutein should be stored at low temperatures (e.g., -20 °C) in an inert atmosphere and protected from light.[17][23] Studies have shown that lutein degradation increases significantly with higher temperatures and lower pH.[21][24] Microencapsulation can improve the storage stability of lutein.[22]

References

- 1. umventures.org [umventures.org]

- 2. How Is Lutein Extracted from Marigold Flowers? Step-by-Step_Cactus Botanics [cactusbotanics.com]

- 3. fao.org [fao.org]

- 4. phytojournal.com [phytojournal.com]

- 5. botanicalcube.com [botanicalcube.com]

- 6. Green extraction of lutein from marigold flower petals, process optimization and its potential to improve the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction and Saponification Process of Lutein Esters from Marigold,Extraction and Saponification Process of Lutein Esters from Marigold [sunshineextract.com]

- 8. researchgate.net [researchgate.net]

- 9. US20040267033A1 - Extraction of lutein from marigold meal - Google Patents [patents.google.com]

- 10. ajlifesciences.com [ajlifesciences.com]

- 11. tandfonline.com [tandfonline.com]

- 12. US5382714A - Process for isolation, purification, and recrystallization of lutein from saponified marigold oleoresin and uses thereof - Google Patents [patents.google.com]

- 13. USRE40938E1 - Process for isolation, purification, and recrystallization of lutein from saponified marigold oleoresin and uses thereof - Google Patents [patents.google.com]

- 14. A process for isolation, purification, and recrystallization of lutein from saponified marigold oleoresin and uses thereof - Patent 0672655 [data.epo.org]

- 15. Improved separation method for highly purified lutein from Chlorella powder using jet mill and flash column chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chromatogram Detail [sigmaaldrich.com]

- 17. A simple and robust HPLC method to analyze lutein in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. sciencescholar.us [sciencescholar.us]

- 20. HPLC Method for Analysis of Lutein and Zeaxanthin in Supplements on Primesep B Column | SIELC Technologies [sielc.com]

- 21. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 23. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Oxidative stability of lutein on exposure to varied extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Lutein in Various Samples Using High-Performance Liquid Chromatography (HPLC)

Introduction

Lutein, a xanthophyll carotenoid, is a lipid-soluble pigment found in a variety of fruits and vegetables. It is known for its antioxidant properties and its role in eye health, particularly in protecting the macula from blue light and oxidative stress.[1] Accurate quantification of lutein in food, nutraceuticals, and biological samples is crucial for quality control, formulation development, and nutritional research. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of lutein.

Principle

This method employs RP-HPLC with a C18 column to separate lutein from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is performed using a UV-Vis detector at the maximum absorbance wavelength of lutein, which is approximately 442-450 nm.[2][3] Quantification is achieved by comparing the peak area of lutein in the sample to that of a certified reference standard.

Experimental Protocols

1. Reagents and Materials

-

Lutein certified reference standard (≥95% purity)

-

HPLC grade methanol, acetonitrile, n-hexane, acetone, and water.[4]

-

Butylated hydroxytoluene (BHT) (≥99% purity).[4]

-

Potassium hydroxide (KOH)

-

Dichloromethane

-

Ethanol

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Amber glass vials to protect lutein from light degradation.[4]

2. Instrumentation

-

An HPLC system equipped with a pump (isocratic or gradient), autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

An analytical balance.

-

A vortex mixer.

-

A centrifuge.

-

A nitrogen evaporator or rotary evaporator.

-

A sonicator.

3. Preparation of Standard Solutions

-

Stock Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of lutein reference standard in dichloromethane.[4] Dilute with methanol to the final concentration and store at -80°C in an amber vial.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile, methanol, and n-hexane) to achieve concentrations ranging from approximately 1.0 to 150 µg/mL.[3][4] These solutions are used to construct a calibration curve.

4. Sample Preparation

The choice of sample preparation procedure depends on the sample matrix.

Protocol 4.1: Solid Samples (e.g., Wheat Flour, Plant Material) [4]

-

Weigh 1.0 g of the homogenized sample into a polypropylene or borosilicate tube.

-

Add 6 mL of extraction solution (acetone:methanol, 7:3 v/v, containing 0.1% BHT).[4]

-

Vortex vigorously for 45 seconds.[4]

-

Shake for 1 hour at 80 rpm and 35°C, protected from light.[4]

-

Centrifuge at 10,528 x g for 10 minutes at 4°C.[4]

-

Collect the supernatant. Repeat the extraction on the solid residue and combine the supernatants.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 35°C.[4]

-

Reconstitute the residue in a known volume (e.g., 0.5 mL) of a mixture of acetonitrile, methanol, and n-hexane (7:2:1, v/v/v).[4]

-

Centrifuge at 13,225 x g for 5 minutes at 4°C.[4]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber HPLC vial.[4]

Protocol 4.2: Samples with High Fat Content (e.g., Infant Formulae, Dairy) [2]

For samples with a high lipid content, an alkaline hydrolysis (saponification) step is necessary to break down fatty acid esters of xanthophylls.[2][5][6]

-

Homogenize the sample.

-

Add an ethanolic potassium hydroxide solution to the sample.

-

Incubate in a water bath (e.g., 70°C for 30 minutes) to facilitate saponification.

-

Cool the sample to room temperature.

-

Perform a liquid-liquid extraction using a suitable organic solvent such as a mixture of hexane and ethyl acetate.

-

Wash the organic phase with water to remove the alkali.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase, filter, and inject into the HPLC system.

5. HPLC Chromatographic Conditions

Two example methods are provided below, one with gradient elution and one with isocratic elution.

Method A: Gradient Elution (for complex matrices) [4]

| Parameter | Condition |

| Column | InfinityLab Poroshell 120EC-C18 (4.6 x 150 mm, 4 µm) |

| Mobile Phase | A: Acetonitrile, B: Methanol, C: n-Hexane |

| Gradient | Initial: 76% A, 21.5% B, 2.5% C20-22 min: 70% A, 20% B, 10% C28-30 min: Return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 50 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 450 nm |

Method B: Isocratic Elution (for simpler matrices or pharmaceutical formulations) [3]

| Parameter | Condition |

| Column | Inertsil ODS C18 (150 x 4.6 mm, 5µ) |

| Mobile Phase | Water:Acetonitrile (10:90% v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

| Detection Wavelength | 442 nm |

| Run Time | Approximately 8 minutes |

6. Data Analysis and Quantification

-

Identify the lutein peak in the sample chromatogram by comparing the retention time with that of the lutein standard.

-

Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.995.[3]

-

Quantify the amount of lutein in the sample using the regression equation from the calibration curve.

Method Validation Summary